molecular formula C19H20N4O2 B11525842 N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide

N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide

Cat. No.: B11525842
M. Wt: 336.4 g/mol
InChI Key: QOWIXBAPAHRTTO-UHFFFAOYSA-N
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Description

N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide typically involves the reaction of 3,5-dimethyl-4H-pyrazole with benzoyl chloride, followed by the reaction with benzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

the principles of green chemistry, such as solvent-free reactions, the use of green solvents, and multicomponent reactions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone derivatives, hydrazine derivatives, and various substituted pyrazoles .

Scientific Research Applications

N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide stands out due to its unique combination of a pyrazole ring with benzohydrazide, which imparts distinct chemical and biological properties.

Biological Activity

N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzohydrazide with 2-benzoyl-3,5-dimethyl-4H-pyrazole under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity . For instance, a series of related pyrazole derivatives were evaluated for their antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated that some compounds within this series showed potent activity, outperforming standard antibiotics like levofloxacin .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Related Pyrazole DerivativeEscherichia coli16
LevofloxacinStaphylococcus aureus64

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Testing against common fungal pathogens revealed moderate activity, suggesting potential uses in treating fungal infections. The antifungal activity was assessed using standard protocols to determine the MIC against Candida albicans and Aspergillus niger.

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans128
Related CompoundAspergillus niger64

Enzyme Inhibition Studies

Molecular docking studies have indicated that this compound can effectively inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These enzymes are crucial in bacterial metabolism and are considered targets for antibiotic development. The binding affinity was assessed through computational methods, revealing strong interactions at the active sites.

Case Studies

  • Antitubercular Activity : A study evaluated the antitubercular activity of various pyrazole derivatives including this compound. Results showed promising inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
  • Cytotoxicity Assays : Cytotoxicity tests on human cancer cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The mechanism of action was linked to apoptosis induction through mitochondrial pathways.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide

InChI

InChI=1S/C19H20N4O2/c1-14-13-19(2,22-20-17(24)15-9-5-3-6-10-15)23(21-14)18(25)16-11-7-4-8-12-16/h3-12,22H,13H2,1-2H3,(H,20,24)

InChI Key

QOWIXBAPAHRTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)NNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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